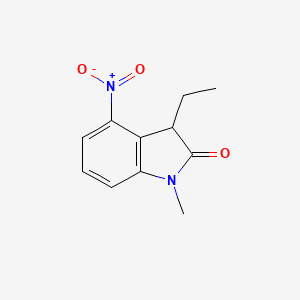

3-Ethyl-1-methyl-4-nitroindolin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O3 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

3-ethyl-1-methyl-4-nitro-3H-indol-2-one |

InChI |

InChI=1S/C11H12N2O3/c1-3-7-10-8(12(2)11(7)14)5-4-6-9(10)13(15)16/h4-7H,3H2,1-2H3 |

InChI Key |

WDKYOWXDUYYUGA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C2=C(C=CC=C2[N+](=O)[O-])N(C1=O)C |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 3 Ethyl 1 Methyl 4 Nitroindolin 2 One Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For analogs of 3-Ethyl-1-methyl-4-nitroindolin-2-one, both ¹H and ¹³C NMR provide critical information regarding the connectivity of atoms and the electronic environment of the nuclei.

As a representative analog, the spectral data for 3-Methyl-5-nitro-1H-indole is particularly instructive. In the ¹H NMR spectrum, characteristic signals for the aromatic protons are observed, with their chemical shifts and coupling constants being influenced by the electron-withdrawing nitro group. The protons on the pyrrole (B145914) ring also exhibit distinct resonances. The methyl group at the C3 position typically appears as a singlet in the upfield region of the spectrum. rsc.org

The ¹³C NMR spectrum provides further structural confirmation, with distinct signals for each carbon atom in the molecule. The presence of the nitro group significantly deshields the carbon atom to which it is attached, shifting its resonance to a lower field. The carbonyl carbon of the indolin-2-one ring in the target compound would be expected to appear at a significantly downfield chemical shift, typically in the range of 170-180 ppm. rsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound based on Analog Analysis

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Notes |

| N-CH₃ | 3.1 - 3.3 | 25 - 28 | s | Singlet, characteristic of N-methyl group. |

| C3-H | 3.5 - 3.8 | 45 - 50 | t | Triplet, coupled with adjacent CH₂ protons. |

| C3-CH₂CH₃ | 1.8 - 2.2 (CH₂) / 0.9 - 1.2 (CH₃) | 28 - 32 (CH₂) / 10 - 14 (CH₃) | q (CH₂), t (CH₃) | Quartet for methylene, triplet for methyl. |

| Aromatic-H | 7.5 - 8.5 | 110 - 150 | d, t, dd | Complex pattern due to nitro group substitution. |

| C=O | - | 175 - 180 | - | Carbonyl carbon, significantly deshielded. |

| C-NO₂ | - | 140 - 150 | - | Carbon attached to the nitro group. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers valuable insights into the functional groups present within a molecule. For nitro-containing heterocyclic compounds, these methods are particularly effective for identifying the characteristic vibrations of the nitro group and the carbonyl moiety of the indolin-2-one core.

In the IR spectrum of a typical nitroaromatic compound, strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the NO₂ group are expected in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The lactam carbonyl (C=O) stretching vibration of the indolin-2-one ring would give rise to a strong and sharp absorption band, typically in the range of 1680-1720 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the alkyl and aromatic groups, and C-N stretching vibrations.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |

| N-O (Nitro) | 1500 - 1570 (strong) | 1500 - 1570 (weak) | Asymmetric stretch |

| N-O (Nitro) | 1300 - 1370 (strong) | 1300 - 1370 (medium) | Symmetric stretch |

| C=O (Lactam) | 1680 - 1720 (strong, sharp) | 1680 - 1720 (medium) | Stretch |

| C-H (Aromatic) | 3000 - 3100 (medium) | 3000 - 3100 (strong) | Stretch |

| C-H (Alkyl) | 2850 - 3000 (medium) | 2850 - 3000 (strong) | Stretch |

| C-N | 1200 - 1350 (medium) | 1200 - 1350 (weak) | Stretch |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For analogs of this compound, both low-resolution and high-resolution mass spectrometry (HRMS) provide crucial data for its identification and characterization.

In a typical electron ionization (EI) mass spectrum of a related compound like 3-Methyl-5-nitro-1H-indole , a prominent molecular ion peak (M⁺) would be observed, confirming the molecular weight of the molecule. rsc.org Fragmentation patterns can also provide structural information. For instance, the loss of the nitro group (NO₂) or cleavage of the alkyl substituents would lead to characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. This is a critical step in confirming the identity of a newly synthesized compound. For this compound (C₁₁H₁₂N₂O₃), the expected exact mass would be calculated and compared with the experimentally determined value to confirm its composition.

X-ray Crystallography for Definitive Solid-State Molecular Structure and Crystal Packing

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not available, analysis of related structures, such as methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate , provides valuable insights into the expected molecular geometry and crystal packing. beilstein-journals.org

The indolin-2-one core is expected to be largely planar. The substituents at the N1 and C3 positions, as well as the nitro group on the aromatic ring, will have specific bond lengths, bond angles, and torsion angles that can be precisely determined. X-ray analysis would also reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound.

Interactive Data Table: Predicted Crystallographic Parameters for this compound based on Analog Structures

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 110 (for monoclinic) |

| Z (molecules/unit cell) | 4 |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula of the molecule, which can then be compared with the molecular formula determined by mass spectrometry.

For a compound like 3-Methyl-5-nitro-1H-indole , the experimentally determined percentages of C, H, and N are compared with the calculated values based on its chemical formula (C₉H₈N₂O₂). rsc.org A close agreement between the found and calculated values provides strong evidence for the purity and correct elemental composition of the synthesized compound. This technique is a crucial component of the comprehensive characterization of any new chemical entity.

Computational and Theoretical Investigations of 3 Ethyl 1 Methyl 4 Nitroindolin 2 One Molecular Structure and Reactivity

Quantum Chemical Calculations (Density Functional Theory - DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govmdpi.comresearchgate.net DFT calculations would begin by determining the most stable three-dimensional arrangement of atoms (the optimized molecular geometry) for 3-Ethyl-1-methyl-4-nitroindolin-2-one. From this optimized structure, a wealth of electronic properties can be derived.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential.

LUMO: Represents the innermost orbital without electrons and acts as an electron acceptor. Its energy level is related to the electron affinity.

The energy difference between these two orbitals, known as the HOMO-LUMO gap , is a key indicator of molecular stability and reactivity. mdpi.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule is more prone to chemical reactions. mdpi.com Analysis of the spatial distribution of these orbitals would show where the molecule is most likely to donate or accept electrons, providing insights into potential charge transfer interactions during a reaction.

| Parameter | Description | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating capability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting capability of the molecule. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A primary indicator of kinetic stability and chemical reactivity. |

Note: This table is illustrative. Specific energy values would require dedicated DFT calculations for the molecule.

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electronic distribution on the surface of a molecule. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other chemical species.

Red Regions: Indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack. For this molecule, these would likely be centered around the oxygen atoms of the nitro and carbonyl groups.

Blue Regions: Indicate areas of low electron density (positive potential), which are susceptible to nucleophilic attack.

Green/Yellow Regions: Represent areas of neutral potential.

The MEP map would clearly identify the most reactive sites, guiding the understanding of its intermolecular interactions and potential reaction pathways. researchgate.netresearchgate.net

Computational methods can predict spectroscopic data with high accuracy, serving as a powerful aid in experimental characterization.

NMR Chemical Shifts: Using the Gauge-Independent Atomic Orbital (GIAO) method, the theoretical ¹H and ¹³C NMR chemical shifts for this compound could be calculated. Comparing these predicted values with experimental data helps confirm the molecular structure.

Vibrational Frequencies: Theoretical calculations of infrared (IR) and Raman spectra predict the frequencies and intensities of vibrational modes. materialsciencejournal.org This allows for the assignment of specific spectral peaks to the stretching and bending of particular bonds (e.g., C=O stretch of the lactam, N-O stretches of the nitro group), confirming the presence of key functional groups. materialsciencejournal.org

Mechanistic Modeling and Transition State Analysis via Computational Chemistry

Should this compound be involved in a chemical reaction, such as a nucleophilic addition, computational chemistry could be used to model the entire reaction pathway. researchgate.net This involves:

Locating Transition States: Identifying the highest-energy structure along the reaction coordinate (the transition state).

Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to proceed.

This analysis provides a quantitative understanding of reaction kinetics and can help elucidate complex reaction mechanisms, explaining why certain products are formed over others. For instance, modeling the addition of a nucleophile to the indolinone ring could clarify the regioselectivity and stereoselectivity of the reaction. researchgate.net

Computational and Theoretical Investigations of this compound: A Search for Molecular Structure and Reactivity Data

A comprehensive search of scientific literature and chemical databases has been conducted to gather information on the computational and theoretical investigations of the chemical compound This compound . The focus of this search was to identify detailed research findings regarding its molecular structure, theoretical reactivity indices, and stability predictions.

While research exists for related compounds such as substituted indolin-2-ones and nitroindole derivatives, the specific combination of ethyl, methyl, and nitro groups at the 3, 1, and 4 positions, respectively, of the indolin-2-one core does not appear to have been the subject of published computational studies. Therefore, data on its theoretical reactivity indices—including, but not limited to, HOMO-LUMO energy gap, global hardness, chemical potential, and electrophilicity index—are not available. Similarly, specific predictions regarding its molecular stability derived from computational models could not be found.

Consequently, it is not possible to provide the requested detailed research findings and data tables for the "Theoretical Reactivity Indices and Stability Predictions" of this compound at this time. Further original research would be required to generate this information.

Emerging Research Directions and Future Perspectives in Substituted Nitroindolinone Chemistry

Development of Novel Indolin-2-one Scaffolds and Hybrid Structures

The development of novel indolin-2-one scaffolds is a key area of ongoing research. This involves the synthesis of indolin-2-ones with diverse substitution patterns and the creation of hybrid molecules that combine the indolin-2-one core with other pharmacologically active moieties. The aim is to generate new chemical entities with improved biological activity, selectivity, and pharmacokinetic properties. The versatility of the indole (B1671886) nucleus allows for functionalization at multiple positions, offering a platform for creating a wide array of derivatives.

Advanced Catalyst Design and Methodological Refinements for Selective Transformations

Achieving selective transformations on the indolin-2-one scaffold is crucial for the efficient synthesis of complex molecules. Future research will likely focus on the design of advanced catalysts, including metal-based and organocatalysts, to control the regioselectivity and stereoselectivity of reactions. Methodological refinements that allow for milder reaction conditions, higher yields, and greater functional group tolerance are also of significant interest. The development of efficient synthetic methods for indole derivatives remains a focus for many research groups.

Integration of Multidisciplinary Approaches in Indolin-2-one Research

The future of indolin-2-one research will increasingly rely on the integration of multidisciplinary approaches. This includes the use of computational chemistry for the rational design of new derivatives, high-throughput screening for the rapid evaluation of biological activity, and chemical biology techniques to elucidate the mechanisms of action. By combining expertise from organic chemistry, medicinal chemistry, pharmacology, and computational sciences, researchers can accelerate the discovery and development of new indolin-2-one-based therapeutics and functional materials.

Q & A

Basic: What synthetic methodologies are effective for preparing 3-Ethyl-1-methyl-4-nitroindolin-2-one?

The synthesis typically involves multi-step strategies, including cyclization and nitration reactions . For example:

- Step 1 : Formation of the indolin-2-one core via condensation of substituted amines with ketones or aldehydes under acidic conditions (e.g., HCl catalysis) .

- Step 2 : Nitration at the 4-position using mixed nitric-sulfuric acid systems, followed by alkylation (ethyl/methyl groups) via nucleophilic substitution .

Key challenge : Avoiding β-scission of intermediates, which generates byproducts like 3-nitrosoindolin-2-one. Stabilizing intermediates through temperature control (<0°C) or radical scavengers is critical .

Basic: Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Assigns substituent positions (e.g., ethyl/methyl groups at C1 and C3) and confirms nitro group placement .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the indolinone ring) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Assesses purity and detects volatile byproducts .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Contradictions may arise from tautomerism or rotational isomers. Strategies include:

- Variable Temperature NMR : Resolves dynamic processes by analyzing spectral changes at different temperatures (e.g., 90–300 K) .

- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry (e.g., nitro group orientation) .

- Ultra-Performance Liquid Chromatography (UPLC) : Separates and quantifies isomers or degradation products .

Advanced: What experimental designs optimize bioactivity in nitroindolin-2-one derivatives?

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing ethyl with bulkier groups) and evaluate antimicrobial/anti-inflammatory activity using:

- In vitro assays : COX/LOX inhibition for anti-inflammatory activity .

- Microplate dilution methods : Determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .

- Molecular Docking : Predict binding interactions with target proteins (e.g., Bruton’s tyrosine kinase) using software like AutoDock .

Advanced: How should researchers address intermediate instability during synthesis?

- Radical Stabilization : Add antioxidants (e.g., BHT) to suppress β-scission of alkoxylaminyl radicals .

- Low-Temperature Conditions : Conduct nitration at −20°C to slow decomposition .

- Real-Time Monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Basic: What methods ensure purity and yield in final products?

- Column Chromatography : Separate impurities using gradient elution (e.g., hexane/ethyl acetate mixtures) .

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water) to enhance crystal purity .

- HPLC Analysis : Quantify purity >95% using C18 columns and UV detection at 254 nm .

Advanced: How to design experiments analyzing reactivity under oxidative or thermal stress?

- Forced Degradation Studies : Expose the compound to:

- Thermal Stress : 40–80°C for 48 hours.

- Oxidative Stress : 3% H₂O₂ at room temperature .

- Stability-Indicating Assays : Use UPLC or GC-MS to identify degradation products (e.g., nitroso derivatives) and infer degradation pathways .

Advanced: What statistical approaches validate reproducibility in pharmacological data?

- ANOVA/Tukey’s Test : Compare mean bioactivity across derivative groups (p < 0.05) .

- Principal Component Analysis (PCA) : Correlate structural features (e.g., substituent electronegativity) with activity trends .

- Triangulation : Combine quantitative (IC₅₀ values) and qualitative data (docking scores) to strengthen conclusions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.